molecular formula C19H11N3O6 B2858551 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922090-08-2

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2858551
CAS No.: 922090-08-2
M. Wt: 377.312
InChI Key: YTCHNHKYWIHZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring:

  • A coumarin (2-oxo-2H-chromene) core, known for its fluorescence and bioactive properties.
  • A 1,3,4-oxadiazole ring, a nitrogen-oxygen heterocycle with applications in medicinal chemistry.
  • A benzo[d][1,3]dioxol-5-yl substituent, a methylenedioxybenzene moiety often associated with improved pharmacokinetic properties. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., coumarin-3-carboxylic acid) and a 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-amine intermediate, analogous to methods in and .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O6/c23-16(12-7-10-3-1-2-4-13(10)27-18(12)24)20-19-22-21-17(28-19)11-5-6-14-15(8-11)26-9-25-14/h1-8H,9H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCHNHKYWIHZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs, such as benzo[d][1,3]dioxol, heterocyclic cores, or carboxamide linkages.

Comparison with Thiadiazole-Coumarin Hybrids

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CID 671784, )

  • Structural Difference : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole (sulfur instead of oxygen).
  • Molecular Formula : C₁₃H₉N₃O₃S vs. C₁₈H₁₁N₃O₅ (estimated for the target compound).
  • Solubility: Thiadiazole’s polarizable sulfur may increase lipophilicity compared to oxadiazole .
Comparison with Benzo[d][1,3]dioxol-Containing Heterocycles

Key Examples :

5a–5c () : Penta-2,4-dienamides with benzo[d][1,3]dioxol and triazole/thiazole substituents.

  • Yields : 82–92.7%, higher than typical carboxamide couplings (e.g., 60–71% in ).
  • Melting Points : 157–231°C, suggesting high crystallinity due to hydrogen-bonding carboxamide groups .

ASN90 () : A thiadiazole-piperazine derivative with benzo[d][1,3]dioxol.

  • Pharmacological Role : O-GlcNAcase inhibitor, highlighting the benzo[d][1,3]dioxol moiety’s role in CNS-targeted drugs .
Comparison with Pyrazole/Thiazole Carboxamides

Examples from and :

  • 3a–3p (): Pyrazole-4-carboxamides with chloro/cyano substituents. Synthetic Method: Uses EDCI/HOBt coupling, a standard approach for carboxamides. Yields: 62–71%, lower than penta-dienamides in .
  • Compound 55 () : Thiazole-2-yl carboxamide with cyclopropane and chloro-methoxy groups.
    • Structural Contrast : The coumarin core in the target compound may enhance fluorescence-based applications compared to thiazole .

Physicochemical and Spectroscopic Data Comparison

Table 1: Key Properties of Selected Analogs
Compound Core Structure Heteroatom Yield (%) Melting Point (°C) Notable Spectral Features (IR/NMR)
Target Compound (Oxadiazole-coumarin) 1,3,4-Oxadiazole O, N N/A N/A Expected: Coumarin C=O ~1700 cm⁻¹ (IR)
CID 671784 (Thiadiazole-coumarin) 1,3,4-Thiadiazole S, N N/A N/A C=O stretch at ~1680 cm⁻¹; δ 7.5–8.5 (¹H NMR)
5a () Penta-2,4-dienamide N, O 85.7 230–231 NH stretch ~3200 cm⁻¹; conjugated C=O
3d () Pyrazole-4-carboxamide N, Cl, F 71 181–183 Aromatic δ 7.2–7.6 (¹H NMR); C≡N ~2230 cm⁻¹

Discussion of Structural Influence on Properties

  • Bioactivity : Benzo[d][1,3]dioxol derivatives often exhibit enhanced metabolic stability and blood-brain barrier penetration (e.g., ASN90 in ) .
  • Heterocycle Choice :
    • 1,3,4-Oxadiazole : May reduce toxicity compared to thiadiazole but could lower lipophilicity.
    • Coumarin Core : Introduces fluorescence, enabling applications in bioimaging or protease sensing.
  • Synthetic Accessibility : Carboxamide couplings () are reliable but moderate-yielding, suggesting room for optimization in the target compound’s synthesis.

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising:

  • Benzo[d][1,3]dioxole moiety
  • 1,3,4-Oxadiazole ring
  • Chromene scaffold

This unique combination of structural elements is believed to contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase in various cancer cell lines. This effect is primarily attributed to their ability to interfere with microtubule dynamics and inhibit tubulin polymerization .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

The proposed mechanisms for the biological activity of this compound include:

  • Microtubule Interaction : The presence of the chromene structure suggests that the compound may stabilize microtubules or inhibit their polymerization, disrupting normal mitotic processes .
  • Modulation of Signaling Pathways : Similar compounds have been reported to modulate key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK pathways .

Study 1: Anticancer Activity Evaluation

A study evaluating the anticancer effects of a related compound found that it exhibited an IC50 value of 0.52 μM against COX-II protein while demonstrating significant selectivity . This suggests that modifications in the structure can enhance biological potency.

CompoundIC50 (μM)Selectivity Index
Compound A0.5210.73
Celecoxib0.789.51

Study 2: In Vivo Efficacy

In vivo studies showed that compounds with similar structures exhibited up to 64% inhibition of tumor growth in xenograft models compared to controls . These findings support the potential therapeutic applications of this compound.

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests they adhere to Lipinski's Rule of Five, indicating favorable absorption and bioavailability characteristics . This is critical for their development as therapeutic agents.

Q & A

Q. What are the key synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves three stages:

Oxadiazole ring formation : Cyclization of hydrazide intermediates using dehydrating agents (e.g., POCl₃) at 80–100°C .

Chromene-carboxamide coupling : Amide bond formation via carbodiimides (e.g., EDCI) in anhydrous DMF .

Functionalization : Electrophilic substitution on the benzo[d][1,3]dioxole moiety using HNO₃/H₂SO₄ or alkyl halides .

  • Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements (≥15%) are achieved by adjusting solvent polarity (e.g., DCM → DMF) and catalyst loading (e.g., 0.1–0.3 eq. triethylamine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and oxadiazole/chromene carbons (δ 150–165 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 422.3) .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer :
  • Anticancer Activity : MTT assay on HeLa, MCF-7, and A549 cell lines (IC₅₀ ≤ 10 µM suggests high potency) .
  • Antimicrobial Screening : Disk diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 50 µg/mL) .
  • Enzyme Inhibition : Fluorometric assays for COX-2 or HDACs (IC₅₀ values <1 µM indicate target engagement) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer efficacy?

  • Methodological Answer :
  • Core Modifications :
Modification Biological Impact Reference
Oxadiazole → ThiadiazoleEnhanced apoptosis via caspase-3 activation
Chromene → CoumarinImproved solubility without losing potency
Benzo[d][1,3]dioxole halogenationIncreased logP (better BBB penetration)
  • Assay Design : Compare IC₅₀ shifts in isogenic cell lines (e.g., wild-type vs. p53-null) to probe mechanistic dependencies .

Q. What computational strategies are suitable for predicting metabolic stability and off-target effects?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to CYP3A4 (major metabolizing enzyme) using AMBER or GROMACS .
  • Docking Studies : Autodock Vina for off-target screening (e.g., hERG channel, IC₅₀ >10 µM reduces cardiotoxicity risk) .
  • QSAR Models : Train on datasets like ChEMBL to predict ADMET properties (e.g., t₁/₂ >4 hrs for oral bioavailability) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Case Example : Discrepancies in apoptosis induction (e.g., 40% vs. 70% in Jurkat cells):

Replicate Conditions : Standardize cell density, serum concentration, and incubation time .

Orthogonal Assays : Confirm via Annexin V-FITC/PI flow cytometry and Western blot (Bax/Bcl-2 ratio) .

Batch Analysis : Test compound purity (HPLC ≥98%) and stability (e.g., DMSO stock degradation over 7 days) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.